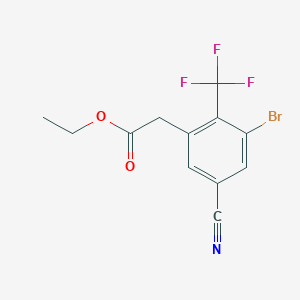

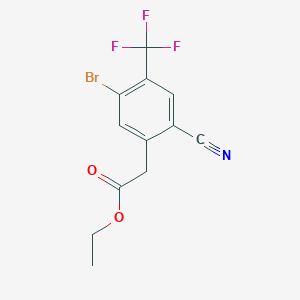

Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate

Descripción general

Descripción

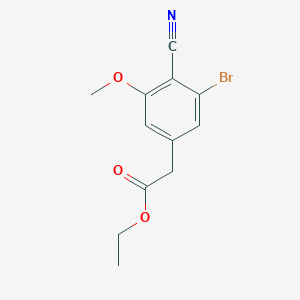

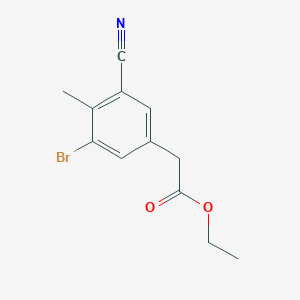

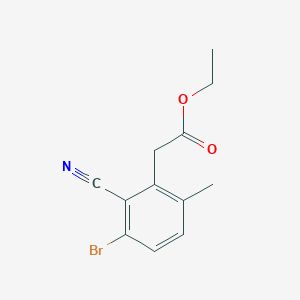

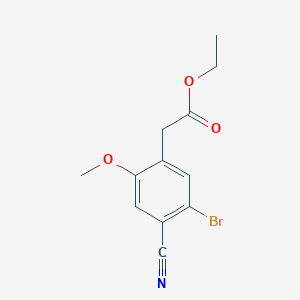

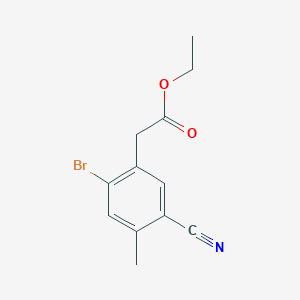

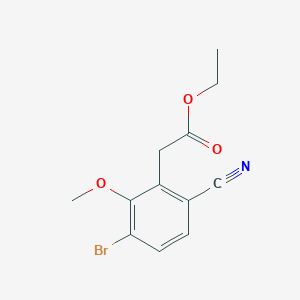

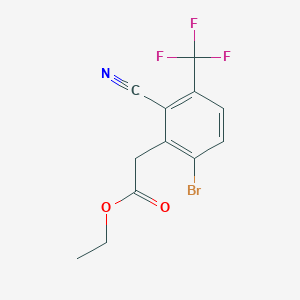

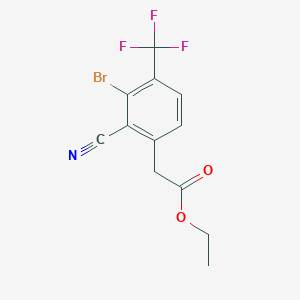

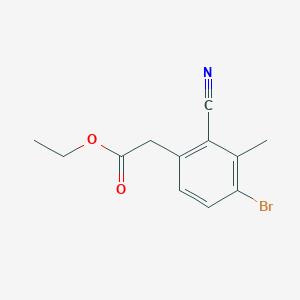

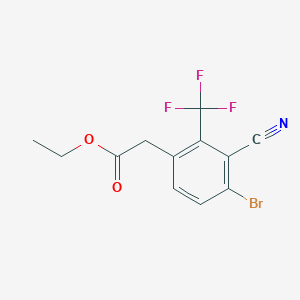

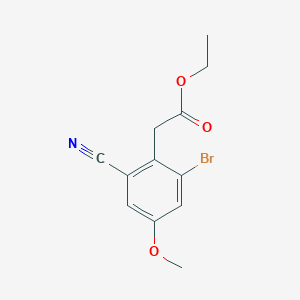

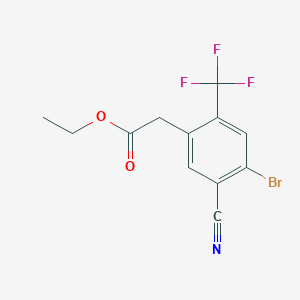

Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate , also known as BTFA , belongs to the family of arylacetates. Its chemical formula is C₁₂H₉BrF₃NO₂ with an average mass of 325.207 Da . The compound is characterized by its aryl group , which contains both a cyano (CN) and a trifluoromethyl (CF₃) substituent. BTFA is commonly used in synthetic chemistry and pharmaceutical research .

Synthesis Analysis

The synthesis of BTFA involves several steps. One common approach is the reaction of ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate with appropriate reagents. The bromination of the phenyl ring introduces the bromine atom, followed by cyano group addition. The trifluoromethyl group is then introduced, resulting in the final product. Researchers have explored various synthetic routes to optimize yield and purity.

Molecular Structure Analysis

- Functional Groups : The cyano group (CN) provides reactivity, while the trifluoromethyl group (CF₃) influences physicochemical properties .

Chemical Reactions Analysis

- Reductive Processes : Reduction of the cyano group or the trifluoromethyl group can lead to different products .

Physical And Chemical Properties Analysis

Mecanismo De Acción

BTFA’s mechanism of action depends on its application. In synthetic chemistry, it serves as a versatile building block for constructing more complex molecules. In pharmaceutical research, it may act as a precursor for drug candidates. Understanding its reactivity and interactions with other molecules is crucial for designing effective synthetic routes and drug development .

Propiedades

IUPAC Name |

ethyl 2-[3-bromo-2-cyano-4-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrF3NO2/c1-2-19-10(18)5-7-3-4-9(12(14,15)16)11(13)8(7)6-17/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZYFZPSPLMYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=C(C=C1)C(F)(F)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1413985.png)